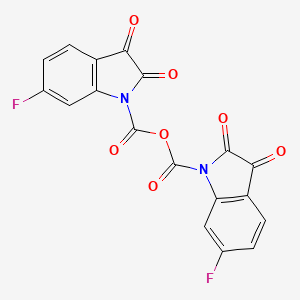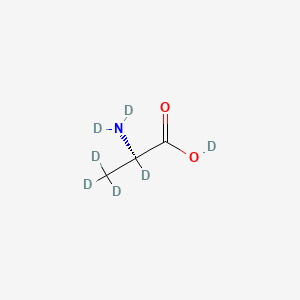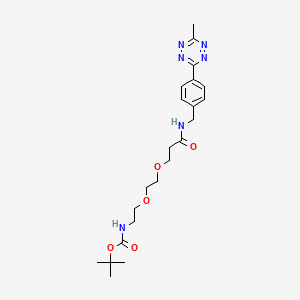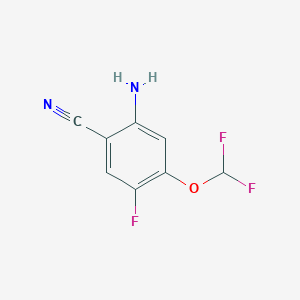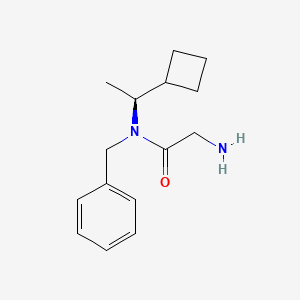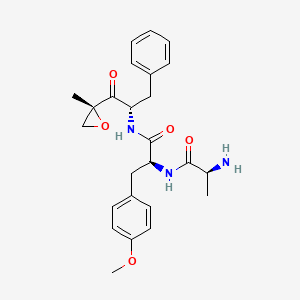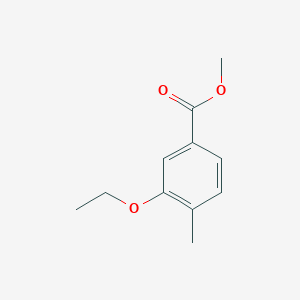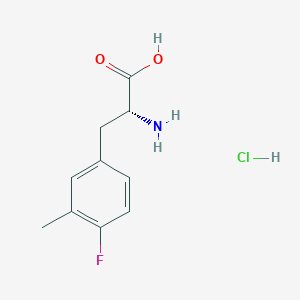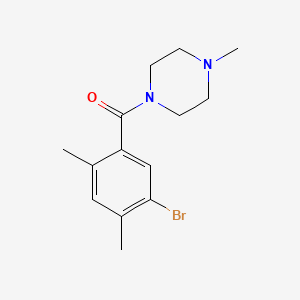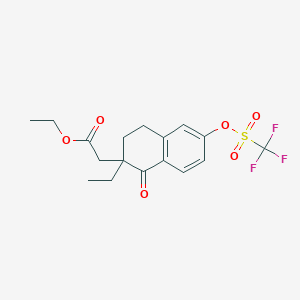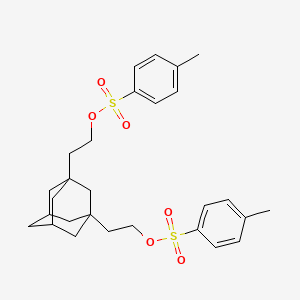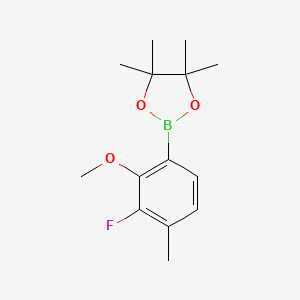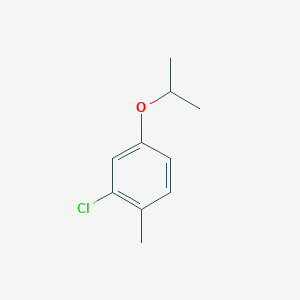
2-Chloro-4-isopropoxy-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The isopropoxy group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the isopropoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-Hydroxy-4-isopropoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-isopropoxy-1-methylbenzoic acid.
Reduction: 2-Isopropoxy-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-isopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-isopropoxy-1-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the chlorine atom and isopropoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
4-Chlorotoluene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-isopropoxy-1-methylbenzene is unique due to the presence of both a chlorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
2-chloro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
JWZUXKLZCSCWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


